N,N-DI(Ethyl-2,2,2-D3)aniline
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Overview
Description
N,N-DI(Ethyl-2,2,2-D3)aniline is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics compared to its non-deuterated counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(Ethyl-2,2,2-D3)aniline typically involves the alkylation of aniline with deuterated ethyl halides. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-DI(Ethyl-2,2,2-D3)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted anilines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, and substituted anilines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-DI(Ethyl-2,2,2-D3)aniline has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various spectroscopic studies, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Biology: The compound is used in metabolic studies to trace the pathways and interactions of aniline derivatives in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of aniline-based drugs.
Industry: This compound is used in the production of specialty chemicals and as a reference standard in quality control processes
Mechanism of Action
The mechanism of action of N,N-DI(Ethyl-2,2,2-D3)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways. The presence of deuterium can alter the rate of enzymatic reactions, providing insights into reaction mechanisms and enzyme kinetics .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl aniline: The non-deuterated counterpart of N,N-DI(Ethyl-2,2,2-D3)aniline.
N,N-Dimethyl aniline: Another similar compound with methyl groups instead of ethyl groups.
N,N-DI(Propyl-2,2,2-D3)aniline: A deuterated analog with propyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to the presence of deuterium, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise measurements and stability are crucial .
Properties
Molecular Formula |
C10H15N |
---|---|
Molecular Weight |
155.27 g/mol |
IUPAC Name |
N,N-bis(2,2,2-trideuterioethyl)aniline |
InChI |
InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/i1D3,2D3 |
InChI Key |
GGSUCNLOZRCGPQ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CN(CC([2H])([2H])[2H])C1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.